![molecular formula C19H26N2O3 B5491092 N-(3,5-dimethylphenyl)-2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoacetamide](/img/structure/B5491092.png)
N-(3,5-dimethylphenyl)-2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethylphenyl)-2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoacetamide, also known as DU-176b, is a novel oral anticoagulant drug that is currently being investigated for its potential use in the prevention and treatment of thromboembolic disorders. The drug is a direct inhibitor of factor Xa, which is a key enzyme in the blood coagulation cascade.
Mechanism of Action
N-(3,5-dimethylphenyl)-2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoacetamide works by directly inhibiting factor Xa, which is a key enzyme in the blood coagulation cascade. By inhibiting factor Xa, N-(3,5-dimethylphenyl)-2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoacetamide prevents the formation of thrombin, which is necessary for the formation of blood clots.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoacetamide has been shown to have a predictable pharmacokinetic profile, with rapid absorption and elimination from the body. The drug has a high oral bioavailability and is not affected by food intake. N-(3,5-dimethylphenyl)-2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoacetamide has also been shown to have a low potential for drug-drug interactions.
Advantages and Limitations for Lab Experiments
N-(3,5-dimethylphenyl)-2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoacetamide has several advantages for use in laboratory experiments, including its high potency and selectivity for factor Xa inhibition. The drug also has a predictable pharmacokinetic profile, which allows for accurate dosing and monitoring. However, N-(3,5-dimethylphenyl)-2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoacetamide has limitations in terms of its solubility and stability, which can affect its use in certain experimental settings.
Future Directions
For research and development include investigating the drug's potential use in combination with other anticoagulant agents and exploring its use in specific patient populations.
Synthesis Methods
The synthesis of N-(3,5-dimethylphenyl)-2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoacetamide involves a multistep process that includes the reaction of 3,5-dimethylphenyl isocyanate with 3-oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, followed by the addition of an acetic anhydride solution. The resulting product is purified using column chromatography to obtain the final compound.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoacetamide has been extensively studied in preclinical and clinical trials for its potential use as an anticoagulant drug. The drug has shown promising results in the prevention and treatment of thromboembolic disorders, including deep vein thrombosis, pulmonary embolism, and stroke.
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(3-oxa-9-azaspiro[5.5]undecan-9-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-14-11-15(2)13-16(12-14)20-17(22)18(23)21-7-3-19(4-8-21)5-9-24-10-6-19/h11-13H,3-10H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLDDQOUWQIGCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)N2CCC3(CC2)CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.